(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 220246-81-1
VCID: VC0022786
InChI: InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
SMILES: CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

CAS No.: 220246-81-1

Reference Standards

VCID: VC0022786

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone - 220246-81-1

CAS No. 220246-81-1
Product Name (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
Standard InChI InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
Standard InChIKey GDZXNMWZXLDEKG-MRVPVSSYSA-N
Isomeric SMILES C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Synonyms (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
OR 1896
OR-1896
PubChem Compound 9816296
Last Modified Nov 11 2021
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